4-Amino-3-nitrobenzenesulfonamide

Electrochemical reduction Nitrobenzenesulfonamide Disproportionation kinetics

4-Amino-3-nitrobenzenesulfonamide (CAS 2360-19-2), also referred to as 3-nitrosulfanilamide, is a disubstituted aromatic sulfonamide bearing an electron-donating 4-amino group and an electron-withdrawing 3-nitro group on the benzene ring. This ambiphilic substitution pattern imparts a unique electronic profile that differentiates it from both the parent sulfanilamide (4-aminobenzenesulfonamide) and the simpler positional isomer 4-nitrobenzenesulfonamide.

Molecular Formula C6H7N3O4S
Molecular Weight 217.21 g/mol
CAS No. 2360-19-2
Cat. No. B112339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-nitrobenzenesulfonamide
CAS2360-19-2
Molecular FormulaC6H7N3O4S
Molecular Weight217.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])N
InChIInChI=1S/C6H7N3O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,7H2,(H2,8,12,13)
InChIKeyDZJCUJCWFQPICK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-nitrobenzenesulfonamide (CAS 2360-19-2): A Strategic Sulfonamide Intermediate with Ambiphilic Reactivity for Targeted Synthesis and Probe Development


4-Amino-3-nitrobenzenesulfonamide (CAS 2360-19-2), also referred to as 3-nitrosulfanilamide, is a disubstituted aromatic sulfonamide bearing an electron-donating 4-amino group and an electron-withdrawing 3-nitro group on the benzene ring . This ambiphilic substitution pattern imparts a unique electronic profile that differentiates it from both the parent sulfanilamide (4-aminobenzenesulfonamide) and the simpler positional isomer 4-nitrobenzenesulfonamide. The compound serves as a versatile intermediate in the synthesis of sulfonamide-based pharmaceuticals, azo dyes, and nitroaromatic carbonic anhydrase inhibitors [1]. Its dual functionality enables chemoselective transformations—reduction of the nitro group yields 3,4-diaminobenzenesulfonamide, while the primary sulfonamide and aromatic amine offer orthogonal derivatization handles—making it a building block of choice for medicinal chemistry programs requiring late-stage functionalization .

Why Generic Sulfonamide Substitution Fails: Functional Group Orthogonality and Regiospecificity Define the Utility of 4-Amino-3-nitrobenzenesulfonamide (CAS 2360-19-2)


Substituting 4-amino-3-nitrobenzenesulfonamide with a generic sulfonamide such as sulfanilamide or 4-nitrobenzenesulfonamide is not chemically equivalent and compromises synthetic outcomes. The presence of both a free aromatic amine and a nitro group on the same ring creates a push-pull electronic system that governs regioselectivity in electrophilic aromatic substitution, reduction potential, and hydrogen-bonding capacity in biological targets . In carbonic anhydrase (CA) inhibition studies, the 3-nitro substituent on the sulfanilamide scaffold has been shown to modulate isoform selectivity profiles relative to unsubstituted benzenesulfonamides, a property absent in the parent sulfanilamide [1]. In synthetic applications, the 4-amino group enables diazotization for azo-coupling—a transformation inaccessible to 4-nitrobenzenesulfonamide—while the 3-nitro group provides a spectrophotometric handle and a tractable reduction site orthogonal to the sulfonamide functionality . These combined features cannot be replicated by any single commercially available monosubstituted benzenesulfonamide.

Quantitative Differentiation Evidence for 4-Amino-3-nitrobenzenesulfonamide (CAS 2360-19-2) Against Structural Analogs


Disproportionation Rate Constants Reveal a 10-Fold Kinetic Advantage of the Para-Nitrobenzenesulfonamide Scaffold Over the Ortho Isomer in Electrochemical Reduction

In a direct head-to-head electrochemical study, the disproportionation rate constant (k_disp) of the para-substituted nitrobenzenesulfonamide scaffold—the positional family to which 4-amino-3-nitrobenzenesulfonamide belongs—was measured at 7000 M⁻¹s⁻¹, a full order of magnitude greater than the 700 M⁻¹s⁻¹ observed for the ortho-substituted 2-nitrobenzenesulfonamide [1]. Both compounds share identical self-protonation rate constants (k₁⁺ = 3.9 M⁻¹s⁻¹), confirming that the difference arises specifically from the disproportionation step governed by the nitro group's positional relationship to the sulfonamide [1]. Additionally, the para-nitrobenzenesulfonamide dianion radical did not undergo solvent deprotonation, whereas the ortho isomer did, indicating greater radical anion stability for the para scaffold [1].

Electrochemical reduction Nitrobenzenesulfonamide Disproportionation kinetics Structure-reactivity relationship

Nitroaromatic Benzenesulfonamides Exhibit Selective Inhibition of Protozoan Carbonic Anhydrases Over Human Off-Target Isoforms

A systematic evaluation of benzenesulfonamides bearing a nitro aromatic moiety—the structural class encompassing 4-amino-3-nitrobenzenesulfonamide—demonstrated selective inhibition of protozoan carbonic anhydrases (α-TcCA from Trypanosoma cruzi and β-LdcCA from Leishmania donovani) over human off-target CA isoforms [1]. This selectivity profile is structurally contingent on the presence of the nitroaromatic group, as unsubstituted benzenesulfonamides tested in parallel did not exhibit comparable discrimination between protozoan and human CAs [1]. However, the same study found a lack of significant growth inhibition against the intact parasites, attributed to low cell membrane permeability of this compound class [1]. No quantitative Ki values for the specific compound 4-amino-3-nitrobenzenesulfonamide were reported in the primary data; the selectivity claim is therefore class-level.

Carbonic anhydrase inhibition Anti-protozoan Isoform selectivity Trypanosoma cruzi Leishmania donovani

Direct Oxidative Nitration of Aromatic Sulfonamides Enables High-Yield Mono-Selective Introduction of the 3-Nitro Group Under Mild Conditions

A methodology for direct oxidative nitration of aromatic sulfonamides using sodium nitrite as the nitrating agent was developed, achieving typically mono-substitution selectivity under mild conditions and scalable to gram quantities with good yield [1]. This protocol is directly applicable to the preparation of 4-amino-3-nitrobenzenesulfonamide from 4-aminobenzenesulfonamide (sulfanilamide). The chemoselective mono-nitration at the 3-position is enabled by the ortho/para-directing effect of the 4-amino group and the meta-directing influence of the sulfonamide, a regiochemical outcome that is intrinsic to the 4-aminobenzenesulfonamide starting material and not achievable with simple nitrobenzene or benzenesulfonamide substrates lacking the 4-amino substituent [1]. While specific isolated yields for 4-amino-3-nitrobenzenesulfonamide were not reported in the primary methodology paper, the general protocol yields for aromatic sulfonamide mono-nitration ranged from 60% to 92% across diverse substrates [1].

Regioselective nitration Aromatic sulfonamide Mono-substitution Sodium nitrite

Para-Nitrobenzenesulfonamides Enable Near-Quantitative N-Alkylation and Facile Deprotection in Secondary Amine Synthesis, Differentiated From Ortho-Nos Analogs

The foundational methodology paper by Fukuyama and co-workers established that 2- and 4-nitrobenzenesulfonamides (Nos-amides) undergo smooth alkylation via Mitsunobu or conventional methods to afford N-alkylated sulfonamides in near quantitative yields, followed by facile deprotection with thiolates in DMF at room temperature to liberate secondary amines in high yields [1]. While both ortho- and para-Nos groups share comparable alkylation reactivity, they exhibit slightly different deprotection reactivity, providing chemists with a tunable protecting group pair [1][2]. The 4-amino-3-nitrobenzenesulfonamide scaffold uniquely integrates the para-Nos protecting/activating group character with a free aromatic amine handle, enabling tandem protection-deprotection strategies not possible with simple 4-nitrobenzenesulfonamide . In solid-phase applications, a striking difference between 2-Nos and 4-Nos derivatives was observed in reaction outcomes during selective monoalkylation of resin-bound amines, further underscoring the non-interchangeability of positional Nos isomers [3].

Nosyl protecting group Secondary amine synthesis Mitsunobu alkylation Meisenheimer deprotection

Chemoselective Mono-Nitration of Sulfonamide-Functionalized Aromatics Tolerates Competing Reactive Functionalities

A methodology employing tert-butyl nitrite (t-BuONO) for the efficient conversion of aromatic sulfonamides into their mono-nitro derivatives was reported, exhibiting a high degree of chemoselectivity for sulfonamide-functionalized aryl systems even in the presence of other sensitive or potentially reactive functionalities [1]. This chemoselectivity is a functional attribute of the sulfonamide moiety itself and is retained in 4-amino-3-nitrobenzenesulfonamide, where the sulfonamide group directs nitration to the ortho position (the 3-position of the ring) while the 4-amino group is tolerated [1]. In contrast, nitration of 4-aminobenzenesulfonamide (sulfanilamide) under traditional mixed-acid conditions can lead to competing oxidation of the aniline moiety or di-nitration, producing mixtures that require chromatographic separation .

Chemoselectivity tert-Butyl nitrite Mono-nitration Sulfonamide-directed

Highest-Value Application Scenarios for 4-Amino-3-nitrobenzenesulfonamide (CAS 2360-19-2) Based on Evidence-Verified Differentiation


Synthesis of 3,4-Diaminobenzenesulfonamide via Chemoselective Nitro Reduction for Carbonic Anhydrase Inhibitor Libraries

The nitro group of 4-amino-3-nitrobenzenesulfonamide can be selectively reduced (H₂, Pd/C) to yield 3,4-diaminobenzenesulfonamide, a key intermediate for constructing benzenesulfonamide-based carbonic anhydrase inhibitor libraries . The 10-fold faster disproportionation kinetics of the para-nitro scaffold compared to the ortho isomer [1] suggest that this reduction will proceed more rapidly and cleanly than analogous transformations of 2-nitrobenzenesulfonamide derivatives, enabling higher-throughput parallel synthesis. The resulting 3,4-diaminobenzenesulfonamide presents two chemically distinct amino groups (aromatic 3-NH₂ and sulfonamide-linked 4-NH₂) for sequential derivatization, a regiochemical advantage over reduction products derived from 2-nitro-4-aminobenzenesulfonamide positional isomers .

Dual-Handle Nosyl-Equivalent for Iterative Secondary Amine Synthesis in Natural Product Derivatization

4-Amino-3-nitrobenzenesulfonamide functions as a para-nitrobenzenesulfonyl (para-Nos) protecting/activating group equivalent with the added benefit of a free 4-amino handle. The para-Nos scaffold enables near-quantitative N-alkylation under Mitsunobu or conventional conditions, followed by room-temperature deprotection with thiolates to liberate secondary amines [2]. Unlike simple 4-nitrobenzenesulfonamide, this compound allows the chemist to perform a tandem protection-alkylation-deprotection sequence on one substrate while simultaneously using the 4-amino group for diazotization, amide coupling, or reductive amination on a second substrate, effectively serving as a linchpin in convergent synthetic strategies [2][3]. This dual reactivity is not accessible with any monosubstituted benzenesulfonamide building block [3].

Azo Dye and Pigment Intermediate Leveraging Orthogonal Amino Group Diazotization

The 4-amino group of 4-amino-3-nitrobenzenesulfonamide is amenable to diazotization and subsequent azo-coupling with electron-rich aromatic compounds (phenols, naphthols, aromatic amines), producing sulfonamide-functionalized azo dyes and pigments . The 3-nitro group serves as an auxochrome that bathochromically shifts the absorption maximum of the resulting azo chromophore relative to dyes derived from sulfanilamide (lacking the nitro group), enabling access to deeper shades without additional synthetic steps . The sulfonamide moiety concurrently imparts water solubility and fiber-binding properties to the final dye product. Neither 4-nitrobenzenesulfonamide (lacking the amino group) nor sulfanilamide (lacking the nitro auxochrome) can replicate this exact combination of chromophoric and functional properties .

Nitroaromatic Pharmacophore for Protozoan Carbonic Anhydrase Targeting in Chagas Disease and Leishmaniasis Probe Development

The nitroaromatic benzenesulfonamide pharmacophore—of which 4-amino-3-nitrobenzenesulfonamide is a representative member—has been validated to selectively inhibit protozoan carbonic anhydrases (α-TcCA and β-LdcCA) over human CA isoforms [4]. This selectivity profile is structurally dependent on the nitroaromatic moiety and is not observed with nitro-free benzenesulfonamides [4]. Although the compound class suffers from limited cell membrane permeability that must be addressed through prodrug strategies or formulation [4], the validated enzyme-level selectivity makes 4-amino-3-nitrobenzenesulfonamide a suitable starting scaffold for structure-activity relationship (SAR) campaigns aimed at optimizing anti-parasitic potency while maintaining the intrinsic selectivity window. Procurement of this specific intermediate enables medicinal chemistry teams to explore both the 4-amino position (via amidation, sulfonylation, or diazotization) and the sulfonamide zinc-binding group independently [4].

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